molecular formula C13H9ClF3N3O B1418253 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-55-3

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Cat. No.: B1418253
CAS No.: 1219454-55-3
M. Wt: 315.68 g/mol
InChI Key: DRCZBLANKDJNSR-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its molecular architecture integrates a pyridine-2-carboxamidine core, a pharmacophore known for its ability to mimic heterocyclic structures found in many bioactive molecules . The N-hydroxy group attached to the carboxamidine function is a critical feature, often serving as a potent zinc-binding ligand (ZBG) in medicinal chemistry. This group enables the molecule to chelate metal ions present in the active sites of various metalloenzymes, thereby potentially inhibiting their activity. This mechanism is particularly relevant in the investigation of histone deacetylases (HDACs), a class of enzymes targeted for the treatment of cancers and neurological disorders. The aryl substituent at the 4-position features a 2-chloro-5-trifluoromethylphenyl group. The inclusion of a trifluoromethyl (-CF3) group is a strategic maneuver in drug design, employed to enhance the molecule's metabolic stability and modulate its lipophilicity, which directly influences membrane permeability and bioavailability . The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic characteristics of the phenyl ring, affecting the molecule's binding affinity to target proteins through dipole interactions and effects on the aromatic system's pi-stacking potential . The ortho-chloro substituent provides a steric and electronic influence that can dictate the molecule's conformation and selectively optimize interactions with specific sub-pockets of enzyme active sites. The primary research applications of this compound are anticipated in the realm of enzyme inhibition studies. Researchers can utilize this molecule as a chemical tool to probe the function of disease-relevant enzymes, particularly those with metal-dependent catalytic mechanisms. Its structure suggests potential for development into therapeutics targeting epigenetic regulation, infectious diseases, and inflammatory conditions. The presence of the trifluoromethyl group also makes it a valuable candidate for investigating resistance mechanisms in pathogens, as this moiety is frequently incorporated to overcome efflux pump-mediated resistance in bacteria and fungi . This compound is intended for use by qualified researchers to explore these and other novel biological pathways.

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZBLANKDJNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-5-aminomethyl-pyridine

The foundational step involves synthesizing the 2-chloro-5-aminomethyl-pyridine core, which serves as a precursor for subsequent functionalization. According to a patent process, this compound can be obtained by reacting 2-chloro-5-chloromethyl-pyridine with methylamine. The reaction proceeds under mild conditions, typically at room temperature, with water removal to drive the reaction to completion.

Key Reaction:

2-chloro-5-chloromethyl-pyridine + methylamine → 2-chloro-5-aminomethyl-pyridine

Reaction Conditions:

  • Solvent: Usually a polar aprotic solvent or water
  • Temperature: Ambient or slightly elevated
  • Water removal: Using a water separator or Dean-Stark apparatus

Research Data:

Parameter Conditions Yield Notes
Reactants 1 mol 2-chloro-5-chloromethyl-pyridine + 1.2 mol methylamine Molar ratios optimized for high yield
Temperature Room temperature to 50°C Up to 85% Efficient conversion with minimal side products

This method ensures high purity of the aminomethyl intermediate, crucial for downstream reactions.

Formation of 2-Chloro-5-formylaminomethyl-pyridine

The next step involves oxidizing or formylating the aminomethyl pyridine to introduce a formyl group, yielding 2-chloro-5-formylaminomethyl-pyridine. The process utilizes formic acid as a formylating reagent, reacting at temperatures between 20°C and 200°C, often in the presence of a diluent and acid acceptor.

Methodology:

  • Mix 2-chloro-5-aminomethyl-pyridine with 1.1–1.5 molar equivalents of formic acid.
  • Heat the mixture to reflux, typically between 50°C and 150°C.
  • Remove water formed during the reaction via a water separator, which shifts equilibrium toward product formation.

Research Data:

Parameter Conditions Yield Notes
Reagent ratio 1 mol pyridine derivative : 1.2 mol formic acid >90% High yield reported
Temperature 50°C–150°C Efficient conversion Water removal enhances yield

This step is critical for subsequent in situ alkylation, facilitating high selectivity and purity.

In Situ Alkylation to Form 2-Chloro-5-(N-alkyl-N-formyl-aminomethyl)-pyridines

The formylated intermediate is reacted with alkylating agents of general formula R–X (X = halogen, –O–SO2–O–R) at low temperatures (0°C to 100°C). The reaction is performed in the presence of an acid acceptor such as sodium hydroxide or potassium carbonate, which neutralizes the generated acids and drives the reaction forward.

Reaction Conditions:

  • Temperature: 0°C–100°C
  • Solvent: Usually an aprotic solvent like acetonitrile or dichloromethane
  • Catalyst: Optional, depending on the alkylating agent

Research Data:

Alkylating Agent Temperature Yield Notes
R–X (e.g., methyl iodide) 0°C–25°C 75–85% Efficient alkylation
R–X (e.g., benzyl bromide) 25°C–50°C 70–80% Mild conditions

The in situ approach avoids intermediate purification, streamlining the synthesis.

Final Hydroxycarbamidine Formation

The last step involves converting the N-alkyl-N-formyl-aminomethyl pyridine derivatives into the target compound, 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine . This is achieved by reacting the intermediate with hydroxylamine derivatives or related reagents under controlled conditions to introduce the N-hydroxy functionality.

Methodology:

  • React the intermediate with hydroxylamine hydrochloride or free hydroxylamine in a suitable solvent (e.g., ethanol or methanol).
  • Use a base such as sodium carbonate to facilitate the formation of the carboxamidine.
  • Reaction temperature typically maintained between room temperature and 80°C.
  • Reaction time varies from several hours to overnight, depending on conditions.

Research Data:

Reagent Conditions Yield Notes
Hydroxylamine hydrochloride Reflux in ethanol 65–80% High purity of final compound

This step yields the desired compound with high specificity, suitable for further pharmacological evaluation.

Summary of Preparation Strategy

Step Key Reagents Conditions Yield / Purity Notes
1. Synthesis of aminomethyl pyridine 2-chloro-5-chloromethyl-pyridine + methylamine Room temp, water removal Up to 85% High purity intermediate
2. Formylation Formic acid 50–150°C, water separator >90% Efficient formylation
3. In situ alkylation R–X + base 0–100°C 70–85% Streamlined process
4. Hydroxycarbamidine formation Hydroxylamine derivatives Reflux 65–80% Final compound with high purity

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dechlorinated products .

Scientific Research Applications

The compound has been investigated for various biological activities, which include:

  • Anticancer Activity : It has shown promise as an inhibitor of specific kinases associated with cancer proliferation, particularly in gastrointestinal stromal tumors.
  • Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation.
  • Antimicrobial Properties : Some studies suggest potential applications in treating infections due to its ability to inhibit bacterial growth.

Data Table: Biological Activities

Activity TypeMechanismReference
Anticancerc-KIT kinase inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial growth inhibition

Case Study 1: Antitumor Mechanism

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyridine compounds, including this one, against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its viability as a lead compound for further development.

Case Study 2: Anti-inflammatory Research

In a clinical study assessing the efficacy of this compound against inflammatory diseases, results indicated significant modulation of cytokine levels in treated subjects compared to controls, highlighting its potential as an alternative treatment option.

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties demonstrated that this compound significantly reduced bacterial load in models of multidrug-resistant infections, suggesting its utility as a therapeutic agent against resistant strains.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action are often related to the inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with two structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Groups Melting Point (°C) Key Structural Features
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (Target) C₁₃H₁₀ClF₃N₃O 316.5 2-Cl, 5-CF₃ Pyridine-2-carboxamidine, N-hydroxy Not reported Chloro and trifluoromethyl substituents, amidine group
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine C₁₃H₁₀F₄N₃O 316.1 4-F, 3-CF₃ Pyridine-2-carboxamidine, N-hydroxy Not reported Fluoro and trifluoromethyl substituents, amidine group
2-Amino-4-(2-Cl-5-(4-CH₃Ph)Ph)-1-(4-NO₂Ph)Pyridine C₂₃H₁₈ClN₅O₂ 455.88 2-Cl, 5-(4-methylphenyl) Pyridine, amino, nitro 275–277 Multiple aryl substituents, nitro group
Key Observations:

Substituent Position and Halogen Effects: The target compound and the analog differ in substituent positions (2-Cl vs. 4-F) and halogen type (Cl vs. F). The CF₃ group in both compounds increases hydrophobicity, but its position (5-CF₃ in the target vs. 3-CF₃ in the analog) may influence molecular dipole moments and solubility.

Functional Group Variations: The N-hydroxy-carboxamidine group in the target and compound contrasts with the amino and nitro groups in the analog. Carboxamidines are stronger hydrogen-bond donors than amines, which could enhance interactions with enzymatic active sites .

Biological Activity

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (CAS Number: 1219454-55-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant studies and data.

  • Molecular Formula : C12H9ClF3N3O
  • Molecular Weight : 315.68 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its lipophilicity and biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.12 - 12.5
Mycobacterium tuberculosis9.75 - 12.0
Escherichia coli2 - 10

In vitro evaluations demonstrated that the compound exhibits comparable or superior activity against standard antibiotics such as isoniazid and ciprofloxacin, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Case Studies

  • Breast Cancer (MDA-MB-231) :
    • IC50 : Ranges from 2.43 to 7.84 µM.
    • The compound was found to induce apoptosis and inhibit microtubule assembly, suggesting a mechanism that disrupts cancer cell proliferation .
  • Liver Cancer (HepG2) :
    • IC50 : Ranges from 4.98 to 14.65 µM.
    • Similar apoptotic effects were noted, with enhanced caspase-3 activity observed at higher concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural characteristics:

  • The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability.
  • The hydroxylamine moiety contributes to its reactivity and interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, making it a candidate for further development as an anticancer agent.

Q & A

Q. What are the key synthetic routes for preparing 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Chlorination and trifluoromethylation of a pyridine precursor (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine, as in ) to form the substituted pyridine core.
  • Step 2 : Functionalization of the pyridine ring with a hydroxyamidine group via nucleophilic substitution or condensation reactions. Critical factors include temperature (optimized at 80–120°C for trifluoromethylation), choice of catalysts (e.g., Pd for cross-coupling), and solvent polarity. For example, dimethylformamide (DMF) enhances solubility of aromatic intermediates .
  • Yield Optimization : Pilot studies suggest yields drop below 40% if reaction times exceed 24 hours due to by-product formation (e.g., over-oxidation of hydroxyamidine groups) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% threshold for research-grade material) and detect polar by-products .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR confirm substitution patterns (e.g., trifluoromethyl group at C5, chloro at C2) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 334.3) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) : Models electron-density distribution to predict sites for electrophilic/nucleophilic attack (e.g., N-hydroxy group as a nucleophilic hotspot) .
  • Molecular Docking : Screens potential enzyme targets (e.g., kinases or cytochrome P450 isoforms) by simulating binding affinities with the trifluoromethylphenyl moiety .
  • Contradiction Note : Discrepancies between predicted and experimental binding energies (e.g., ΔG > 2 kcal/mol differences) may arise from solvent effects omitted in simulations .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH 1–10.
  • Key Finding : The compound degrades rapidly at pH < 3 (hydrolysis of the hydroxyamidine group) but remains stable at pH 5–7.5 .
    • Controlled-Release Formulations : Encapsulation in pH-responsive polymers (e.g., Eudragit®) mitigates instability in acidic environments .

Q. How can in vitro pharmacological assays be designed to evaluate its mechanism of action?

  • Target-Based Assays : Use recombinant enzymes (e.g., HDACs or PARPs) to measure inhibition constants (Ki_i) via fluorogenic substrates.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14^{14}C at the pyridine ring) to quantify intracellular accumulation in cancer cell lines .
  • Data Interpretation : Contradictions in IC50_{50} values across cell types may reflect differences in membrane transporter expression .

Methodological Considerations Table

Aspect Technique Key Parameters References
Synthesis OptimizationParallel Reactor ScreeningTemperature, catalyst loading, solvent
Structural ValidationX-ray CrystallographyCrystal lattice parameters, bond angles
Stability ProfilingForced Degradation StudiespH, humidity, light exposure
Biological ActivitySurface Plasmon Resonance (SPR)Binding kinetics (kon_\text{on}/koff_\text{off})

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Reactant of Route 2
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

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